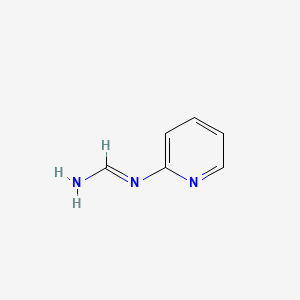
4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a chloroacetyl group attached to a pyrazolone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one typically involves the reaction of 1,3-dimethyl-1H-pyrazol-5(4H)-one with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction. The reaction mixture is usually stirred at a low temperature (5-10°C) to control the exothermic nature of the reaction .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is conducted in a reactor where the temperature and pressure are carefully controlled. The use of solvents such as diethyl ether can help in the efficient separation of the product. The final product is purified through recrystallization or distillation to achieve the desired quality .
化学反応の分析
Types of Reactions
4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger molecular structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of amides, esters, or thioesters.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
科学的研究の応用
4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules
作用機序
The mechanism of action of 4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing new drugs .
類似化合物との比較
Similar Compounds
Chloroacetyl chloride: A related compound used in similar substitution reactions.
2-Chloroacetyl-1,3-cyclohexanediones: Compounds with similar reactivity but different structural frameworks.
Ethyl chloroacetate: Another chloroacetyl derivative with applications in organic synthesis .
Uniqueness
4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one is unique due to its pyrazolone ring structure, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
185746-06-9 |
|---|---|
分子式 |
C7H9ClN2O2 |
分子量 |
188.611 |
IUPAC名 |
4-(2-chloroacetyl)-2,5-dimethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C7H9ClN2O2/c1-4-6(5(11)3-8)7(12)10(2)9-4/h6H,3H2,1-2H3 |
InChIキー |
XHOOZZYPXWQFOO-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1C(=O)CCl)C |
同義語 |
3H-Pyrazol-3-one, 4-(chloroacetyl)-2,4-dihydro-2,5-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Azido-1,3,8-trimethyl-6-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B574699.png)

![2H-[1,3]Thiazolo[4,5-E]indazole](/img/structure/B574707.png)





![2,2,2-Trifluoro-1-[(2R)-2-methylpiperidin-1-yl]ethan-1-one](/img/structure/B574716.png)

